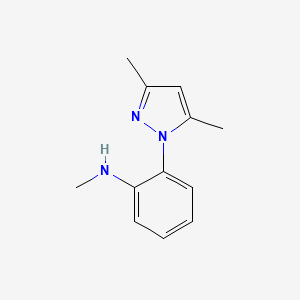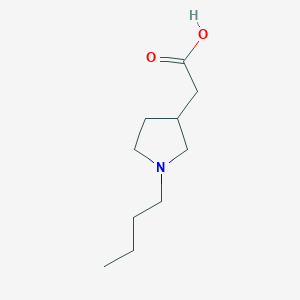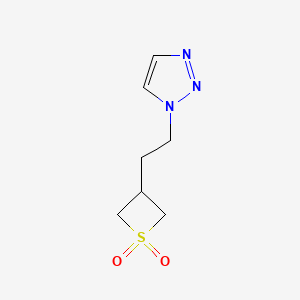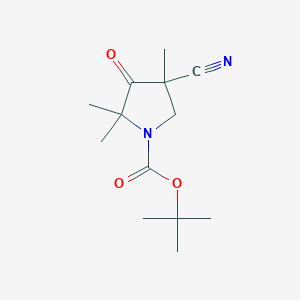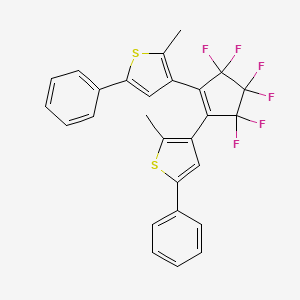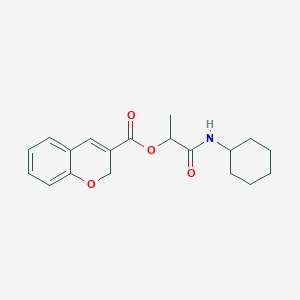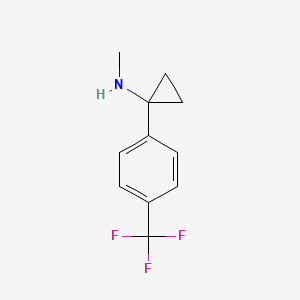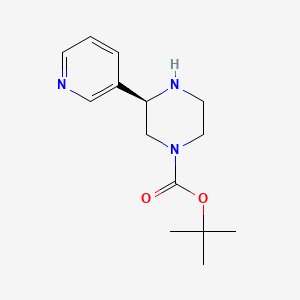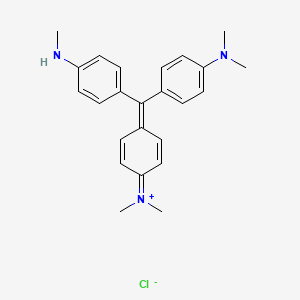
Basic Violet 1 (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Basic Violet 1 can be synthesized through the oxidative condensation of dimethylaniline in the presence of copper sulfate, phenol, and salt . The process involves several steps, including basic transformation, acid transformation, and salting out . Industrial production methods typically follow similar synthetic routes but on a larger scale to meet commercial demands .
Analyse Chemischer Reaktionen
Basic Violet 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Violet 1 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Basic Violet 1 has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in biological staining to visualize cellular components under a microscope.
Wirkmechanismus
The mechanism of action of Basic Violet 1 involves its interaction with cellular components. The dye binds to nucleic acids and proteins, allowing for the visualization of cellular structures under a microscope . In its antibacterial application, Basic Violet 1 disrupts the cell membrane of bacteria, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Basic Violet 1 is similar to other synthetic dyes such as Crystal Violet and Methyl Green. it is unique in its specific shade and its applications in both biological staining and industrial dyeing . Similar compounds include:
Crystal Violet: Another synthetic dye used in biological staining and as a pH indicator.
Methyl Green: Used primarily in biological staining for visualizing nucleic acids.
Basic Violet 1 stands out due to its versatility and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
71143-08-3 |
|---|---|
Molekularformel |
C24H28N3.Cl C24H28ClN3 |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H |
InChI-Schlüssel |
JFTBTTPUYRGXDG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] |
Verwandte CAS-Nummern |
603-47-4 71143-08-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


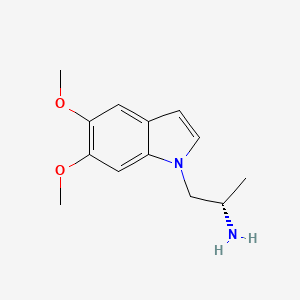
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)

